4-Cyclopropylbenzamide
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Overview
Description
4-Cyclopropylbenzamide is an organic compound with the molecular formula C10H11NO It is a benzamide derivative where the benzene ring is substituted with a cyclopropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of cyclopropylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-Cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of polymers and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
4-Cyano-N-cyclopropylbenzamide: Similar structure with a cyano group instead of an amide group.
4-Amino-2-chloro-N-cyclopropylbenzamide: Contains additional amino and chloro substituents.
4-Chloromethyl-N-cyclopropylbenzamide: Features a chloromethyl group in place of the amide group.
Uniqueness: 4-Cyclopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclopropyl group provides steric hindrance and influences its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-cyclopropylbenzamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,11,12) |
InChI Key |
SBXKNWUHGXAYII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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